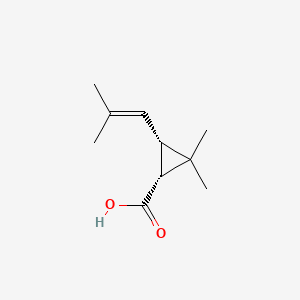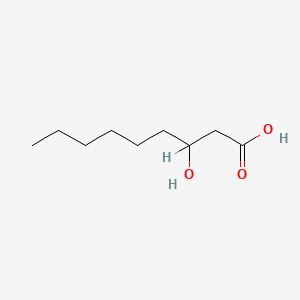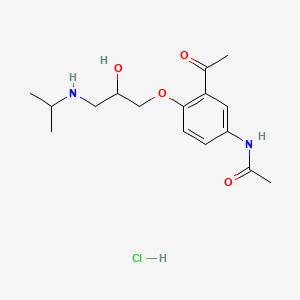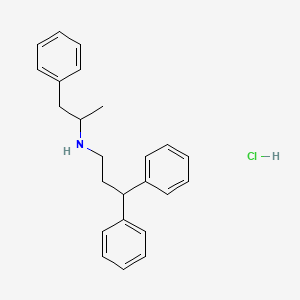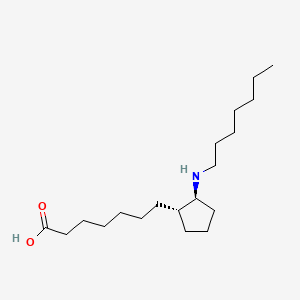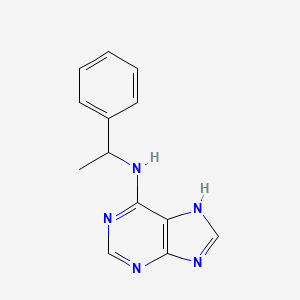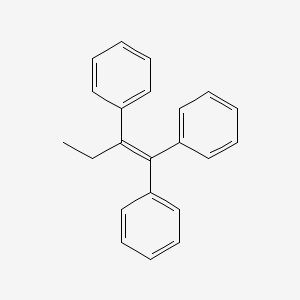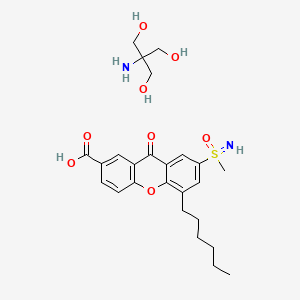
Trisulfamid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Trisulfamid” is a combination of three sulfonamide antibiotics. Sulfacarbamide, sulfadiazine, and sulfamethazine are all part of the sulfonamide class of drugs, which are known for their broad-spectrum antibacterial properties. These compounds are used to treat various bacterial infections in both humans and animals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides generally involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For example, sulfadiazine can be synthesized by reacting 2-aminopyrimidine with sulfanilamide. Similarly, sulfamethazine is synthesized by reacting 2-amino-4,6-dimethylpyrimidine with sulfanilamide.
Industrial Production Methods
Industrial production of sulfonamides typically involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compounds are then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonamides undergo various chemical reactions, including:
Oxidation: Sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction of sulfonamides can lead to the formation of amines.
Substitution: Sulfonamides can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, sulfonamides are used as intermediates in the synthesis of other compounds. They are also studied for their reactivity and potential to form new chemical entities.
Biology
In biological research, sulfonamides are used to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine
Medically, sulfonamides are used to treat bacterial infections such as urinary tract infections, bronchitis, and prostatitis. They are also used in combination with other drugs to treat more complex infections.
Industry
In the industrial sector, sulfonamides are used in the production of dyes, herbicides, and other chemical products.
Mecanismo De Acción
Sulfonamides exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to this enzyme, sulfonamides prevent the formation of dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and cell division.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfapyridine: Used to treat dermatitis herpetiformis and other skin conditions.
Sulfadimethoxine: Used in veterinary medicine to treat bacterial infections in livestock.
Uniqueness
The combination of sulfacarbamide, sulfadiazine, and sulfamethazine offers a broader spectrum of antibacterial activity compared to individual sulfonamides. This mixture is particularly effective in treating mixed bacterial infections and reducing the likelihood of bacterial resistance.
Propiedades
Número CAS |
76902-28-8 |
|---|---|
Fórmula molecular |
C29H33N11O7S3 |
Peso molecular |
743.8 g/mol |
Nombre IUPAC |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;(4-aminophenyl)sulfonylurea;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.C10H10N4O2S.C7H9N3O3S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h3-7H,13H2,1-2H3,(H,14,15,16);1-7H,11H2,(H,12,13,14);1-4H,8H2,(H3,9,10,11) |
Clave InChI |
QLAFFCFPRBDMCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
| 76902-28-8 | |
Sinónimos |
trisulfamid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


